5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole
Description
Properties
Molecular Formula |
C14H9Cl3N4O2S |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-1-(3,4-dichlorophenyl)tetrazole |
InChI |
InChI=1S/C14H9Cl3N4O2S/c15-9-1-4-11(5-2-9)24(22,23)8-14-18-19-20-21(14)10-3-6-12(16)13(17)7-10/h1-7H,8H2 |
InChI Key |
BWUASOLBHPHILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Tetrazole Ring Formation
The tetrazole ring is typically constructed via [3+2] cycloaddition between azides and nitriles. For the target compound, 3,4-dichlorophenylacetonitrile serves as the nitrile precursor, reacting with sodium azide (NaN₃) in dimethylformamide (DMF) at 110°C for 24–48 hours . Ammonium chloride (NH₄Cl) and lithium chloride (LiCl) are added to stabilize intermediates, achieving yields of 70–85% .
Key Reaction Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Anhydrous DMF | Polar aprotic medium for cyclization |
| Temperature | 110°C | Accelerate [3+2] kinetics |
| Catalysts | NH₄Cl, LiCl | Stabilize transition states |
| Reaction Time | 24–48 hours | Ensure complete conversion |
This method’s scalability is limited by prolonged reaction times, prompting alternatives such as microwave-assisted synthesis, which reduces duration to 2–4 hours .
Sulfonylation of the Methyltetrazole Intermediate
Following tetrazole formation, sulfonylation introduces the 4-chlorophenylsulfonylmethyl group. The methyltetrazole intermediate reacts with 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N) at 0–5°C . Quenching with ice water isolates the product, which is purified via recrystallization (ethanol/water).
Optimization Insights
-
Temperature Control : Maintaining ≤5°C minimizes side reactions (e.g., sulfonate ester formation) .
-
Stoichiometry : A 1:1.2 molar ratio of methyltetrazole to sulfonyl chloride ensures complete conversion .
Multicomponent One-Pot Synthesis
Recent advances utilize indium(III) chloride (InCl₃) to catalyze a one-pot reaction combining 3,4-dichloroaniline, methyl 4-chlorophenylsulfonylacetate, and trimethylsilyl azide (TMSN₃) . This method proceeds under ultrasound irradiation (40°C, 20 minutes), achieving 88–92% yield .
Mechanistic Pathway
-
Condensation : InCl₃ facilitates Schiff base formation between the aniline and sulfonylacetate.
-
Cyclization : TMSN₃ provides the azide source for tetrazole ring closure.
-
Tautomerization : The intermediate rearranges to the thermodynamically stable 1H-tetrazole .
Advantages
-
Efficiency : Eliminates intermediate isolation.
-
Green Chemistry : Ethanol/water solvent system reduces environmental impact .
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance reproducibility and safety. A patented protocol employs:
-
Reactors : Two sequential microreactors (tetrazole formation → sulfonylation).
-
Conditions :
-
Step 1 : 130°C, 10-minute residence time, DMF/NaN₃/NH₄Cl.
-
Step 2 : 20°C, 5-minute residence time, DCM/Et₃N.
-
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
-
NMR : Distinct signals for sulfonylmethyl (δ 4.3–4.5 ppm) and tetrazole protons (δ 8.9–9.1 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 403.7 (C₁₄H₉Cl₃N₄O₂S) .
-
XRD : Confirms crystalline structure and absence of polymorphs .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonylmethyl group (-SO₂-CH₂-) attached to the tetrazole ring enables nucleophilic substitution under specific conditions. The electron-withdrawing sulfonyl moiety polarizes the adjacent methyl carbon, enhancing its susceptibility to nucleophilic attack.
| Reaction Type | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Alkoxyde substitution | Methanol, K₂CO₃, reflux | Methoxy substitution at methyl | |
| Aminolysis | Primary amines, DMF, 80°C | Amine-adducted derivatives |
These reactions are critical for functionalizing the sulfonylmethyl side chain, enabling the synthesis of analogs with modified biological or physicochemical properties.
Acid-Base Reactions Involving the Tetrazole Ring
The tetrazole NH proton (pKa ~4–5) readily deprotonates in basic media, forming a tetrazolate anion. This anion participates in:
-
Coordination chemistry : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as observed in analogous tetrazole derivatives .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated products, though steric hindrance from the 3,4-dichlorophenyl group may limit this reactivity.
Electrophilic Aromatic Substitution (EAS)
| Electrophile | Conditions | Outcome |
|---|---|---|
| Nitronium ion | HNO₃/H₂SO₄, 0°C | Limited nitration observed |
| Halogens | FeCl₃ catalyst, CH₂Cl₂ | No detectable halogenation |
Experimental data suggest EAS is not a dominant pathway for this compound.
Reductive Transformations
The sulfonyl group (-SO₂-) can undergo reduction to a thioether (-S-) under strong reducing conditions:
Reaction :
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole
-
LiAlH₄ (excess), THF, reflux →
5-{[(4-chlorophenyl)thio]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole
This transformation modifies the electronic properties of the molecule, potentially enhancing membrane permeability in biological systems.
Cycloaddition and Multicomponent Reactions
The tetrazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming fused bicyclic structures. Additionally, multicomponent reactions (e.g., Ugi-type) allow further functionalization:
Example :
Tetrazole + aldehyde + isocyanide + carboxylic acid →
Polycyclic adducts with enhanced stereochemical diversity .
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability in aqueous acidic/basic environments:
| Condition | Degradation Observed? | Half-Life (25°C) |
|---|---|---|
| pH 1 (HCl) | Yes (slow) | ~72 hours |
| pH 13 (NaOH) | Yes (rapid) | ~2 hours |
Hydrolysis primarily affects the sulfonylmethyl linkage, yielding 4-chlorobenzenesulfonic acid and tetrazole fragments.
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available precursors such as 4-chlorobenzenesulfonyl chloride and appropriate chlorinated phenols.
- Cyclization : The formation of the tetrazole ring can be achieved via azide formation followed by cycloaddition.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting potential applications as antimicrobial agents .
Antiviral Properties
The compound has also been investigated for its antiviral activity. For instance, related tetrazole derivatives have shown efficacy against viral infections, including tobacco mosaic virus (TMV) and other pathogens. The incorporation of sulfonamide groups enhances the bioactivity of these compounds .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of tetrazoles suggests that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. Studies have demonstrated that certain derivatives can modulate inflammatory responses in vivo .
Analgesic Potential
Some derivatives of tetrazoles have been evaluated for their analgesic effects. The mechanisms involved may include modulation of pain pathways through interaction with receptors implicated in pain perception .
Case Study 1: Antibacterial Activity Evaluation
A study focused on synthesizing various sulfonamide derivatives of tetrazoles demonstrated that specific modifications to the 5-position significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example, the introduction of electron-withdrawing groups like chloro or nitro groups was correlated with increased potency .
Case Study 2: Antiviral Efficacy Against TMV
Another investigation assessed the antiviral activity of this compound against TMV. Results indicated that the compound inhibited viral replication effectively at low concentrations, supporting its potential as a lead compound for developing antiviral therapies .
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The chlorophenyl and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Dichlorophenyl Substitutents
The 3,4-dichlorophenyl group is a common motif in tetrazole chemistry. Key analogs include:
Key Observations :
Sulfonyl-Containing Tetrazole Derivatives
Sulfonyl groups are known to modulate bioactivity and adsorption properties. Relevant examples include:
Key Observations :
- Sulfonyl vs. Thioether : Sulfonyl derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects than thioether analogs (e.g., 5-((3,4-dichlorophenyl)methyl)tetrazole), which may enhance binding to metal surfaces or biological targets .
- Corrosion Inhibition : Simple tetrazoles like 5-(4-chlorophenyl)-1H-tetrazole achieve 90% inhibition efficiency at 500 ppm in acidic environments . The target compound’s sulfonyl group could further improve adsorption via dipole interactions, though experimental validation is needed.
Physicochemical and Functional Comparisons
Thermal Stability :
Solubility :
- The target compound’s sulfonyl group enhances water solubility compared to non-polar analogs like 5-(3,4-dichlorophenyl)-1H-tetrazole, making it more suitable for aqueous applications (e.g., corrosion inhibitors or medicinal chemistry) .
Data Tables
Table 1: Comparative Molecular Properties
| Property | Target Compound | 5-(3,4-Dichlorophenyl)-1H-tetrazole | 5-(4-Chlorophenyl)-1H-tetrazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~403.42 | 215.03 | 186.60 |
| Chlorine Atoms | 3 | 2 | 1 |
| Key Functional Groups | Sulfonyl, dichlorophenyl | Dichlorophenyl | Chlorophenyl |
| Potential Applications | Corrosion inhibition, drugs | Corrosion inhibition | Corrosion inhibition |
Biological Activity
5-{[(4-Chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the tetrazole ring and sulfonyl group contributes to its biological activity.
Antibacterial Activity
The compound has shown promising antibacterial activity against various bacterial strains. In one study, derivatives of sulfonamide compounds were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that compounds with similar structures exhibited significant inhibition of bacterial strains, suggesting that the sulfonyl group plays a crucial role in enhancing antibacterial properties .
Antiviral Activity
Research on related compounds has demonstrated antiviral effects against viruses such as Tobacco Mosaic Virus (TMV). Certain derivatives containing the tetrazole moiety showed approximately 50% inhibition of TMV, indicating potential applicability in antiviral therapies .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It was found that certain structural modifications can enhance cytotoxicity against cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition against multiple strains | |
| Antiviral | ~50% inhibition of TMV | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antibacterial Screening
A series of synthesized derivatives were screened for antibacterial activity. Among them, a compound similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that the presence of electron-withdrawing groups significantly enhances antibacterial efficacy .
Case Study 2: Antiviral Properties
In a study focusing on antiviral properties, several sulfonamide derivatives were tested against TMV. The results indicated that compounds with a chlorophenyl substituent showed enhanced antiviral activity compared to their non-substituted counterparts. This suggests that substituents play a critical role in the bioactivity profile of these compounds .
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of tetrazole derivatives. For instance, substitutions at specific positions on the phenyl rings have been shown to affect both potency and selectivity against target pathogens .
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole, and how can reaction parameters be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves coupling a sulfonylmethyl precursor with a tetrazole ring under catalytic conditions. For example:
- Step 1: React 4-chlorophenylsulfonyl chloride with a methylating agent to form the sulfonylmethyl intermediate.
- Step 2: Introduce the tetrazole moiety via [2+3] cycloaddition using sodium azide and nitriles under acidic conditions (e.g., HCl/ZnCl₂) .
- Optimization: Use nano-TiCl₄·SiO₂ as a catalyst to enhance yield (reported ~85%) and reduce reaction time . Monitor purity via HPLC and adjust solvent polarity (DMF/water mixtures) to minimize byproducts .
Advanced: How can conflicting NMR and IR spectral data for sulfonylmethyltetrazole derivatives be systematically reconciled?
Answer:
Discrepancies often arise from tautomerism or solvent effects. For example:
- NMR: The tetrazole NH proton (δ ~13.8 ppm in DMSO-d₆) may shift due to hydrogen bonding. Use variable-temperature NMR to identify tautomeric equilibria .
- IR: The >C=N stretch (~1625 cm⁻¹) and sulfonyl S=O bands (~1128 cm⁻¹) can overlap with impurities. Validate via 2D-IR correlation spectroscopy to deconvolute peaks .
- Resolution: Cross-reference with X-ray crystallography data (e.g., C–N bond lengths: ~1.32 Å) to confirm structural assignments .
Basic: Which spectroscopic and crystallographic techniques are critical for validating the structural integrity of this compound?
Answer:
- FT-IR: Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and tetrazole (>C=N, ~1625 cm⁻¹) functional groups .
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.96–8.43 ppm for dichlorophenyl) and tetrazole NH (δ ~13.87 ppm) .
- X-ray Diffraction: Resolve bond angles (e.g., N–C–N ~108°) and packing motifs (monoclinic P2₁/c space group) to confirm stereochemistry .
Advanced: How do DFT calculations enhance the understanding of electronic properties and reactivity in halogenated tetrazoles?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- HOMO-LUMO Gaps: ~4.5 eV, indicating moderate electrophilicity. Chlorine substituents lower the LUMO, enhancing nucleophilic attack susceptibility .
- Electrostatic Potential Maps: Highlight electron-deficient regions near sulfonyl groups, guiding derivatization for bioactivity .
- Validation: Compare calculated vs. experimental IR/NMR data (RMSD <5%) to refine computational models .
Advanced: What strategies resolve contradictions in reported biological activity data for tetrazole derivatives?
Answer:
- Experimental Design: Standardize assays (e.g., fixed IC₅₀ measurement protocols) to minimize variability .
- Data Analysis: Apply multivariate regression to isolate substituent effects (e.g., dichlorophenyl enhances COX-2 inhibition by ~30% vs. monochloro analogs) .
- Meta-Analysis: Cross-reference crystallographic data (e.g., torsion angles <10° improve membrane permeability) with pharmacokinetic results .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks); HPLC detects ~2% degradation products (e.g., sulfonic acid derivatives) .
Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
